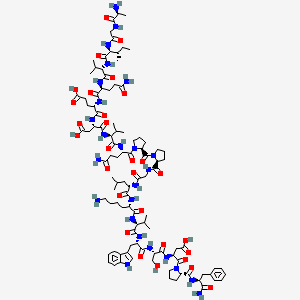
Phoenixin-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoenixin-20 is a newly identified pleiotropic neuropeptide that is abundantly expressed in various brain regions. It is derived from the small integral membrane protein 20 (SMIM20) and is known for its involvement in regulating reproductive functions, food intake, memory, anxiety, inflammation, neuronal and microglial activity, energy metabolism, and body fluid balance . This compound has shown potential as a therapeutic agent due to its diverse physiological roles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phoenixin-20 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phoenixin-20 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Applications De Recherche Scientifique
Phoenixin-20 has a wide range of scientific research applications:
Neuroscience: This compound is studied for its role in regulating neuronal and microglial activity, memory, and anxiety.
Endocrinology: It influences reproductive functions by stimulating the release of luteinizing hormone and regulating the estrous cycle.
Metabolism: This compound is involved in energy metabolism and body fluid balance.
Cardiovascular Research: It has been shown to affect cardiovascular function.
Inflammation: This compound exhibits anti-inflammatory properties and is studied for its potential in treating inflammatory diseases.
Neuroprotection: It has neuroprotective effects, particularly in models of ischemic stroke.
Mécanisme D'action
Phoenixin-20 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction activates various intracellular signaling pathways, including the CREB/PGC-1α pathway, which promotes mitochondrial biogenesis in neurons . This compound also modulates the expression of genes involved in inflammation, reproduction, and metabolism .
Comparaison Avec Des Composés Similaires
Phoenixin-20 is similar to other neuropeptides such as:
Phoenixin-14: A shorter form of Phoenixin with 14 amino acids, sharing similar biological activities.
Nesfatin-1: Another neuropeptide involved in regulating food intake and energy metabolism.
Kisspeptin: A neuropeptide that regulates reproductive functions.
Ghrelin: A peptide hormone that stimulates appetite and regulates energy balance.
This compound is unique due to its broad range of physiological functions and its potential as a therapeutic agent for various conditions .
Propriétés
Formule moléculaire |
C101H153N25O29 |
|---|---|
Poids moléculaire |
2181.4 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H153N25O29/c1-12-54(10)83(120-76(131)48-108-85(139)55(11)103)98(152)123-82(53(8)9)95(149)113-61(31-34-73(104)128)86(140)112-62(33-36-77(132)133)87(141)116-67(44-78(134)135)91(145)122-80(51(4)5)96(150)114-63(32-35-74(105)129)99(153)126-40-22-30-72(126)101(155)125-39-20-28-70(125)93(147)109-47-75(130)110-65(41-50(2)3)89(143)111-60(27-18-19-37-102)88(142)121-81(52(6)7)97(151)117-66(43-57-46-107-59-26-17-16-25-58(57)59)90(144)119-69(49-127)92(146)118-68(45-79(136)137)100(154)124-38-21-29-71(124)94(148)115-64(84(106)138)42-56-23-14-13-15-24-56/h13-17,23-26,46,50-55,60-72,80-83,107,127H,12,18-22,27-45,47-49,102-103H2,1-11H3,(H2,104,128)(H2,105,129)(H2,106,138)(H,108,139)(H,109,147)(H,110,130)(H,111,143)(H,112,140)(H,113,149)(H,114,150)(H,115,148)(H,116,141)(H,117,151)(H,118,146)(H,119,144)(H,120,131)(H,121,142)(H,122,145)(H,123,152)(H,132,133)(H,134,135)(H,136,137)/t54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-/m0/s1 |
Clé InChI |
IQRYUACIXWOSOA-PUGGNXOESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















